1-(Difluoromethoxy)naphthalene-2-carboxylic acid
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Overview
Description
1-(Difluoromethoxy)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H8F2O3 It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)naphthalene-2-carboxylic acid typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative, followed by carboxylation. One common method involves the reaction of 1-hydroxy-2-naphthoic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of naphthalene-2,3-dicarboxylic acid.
Reduction: Formation of 1-(difluoromethoxy)naphthalene-2-methanol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
- 1-Methoxynaphthalene-2-carboxylic acid
- 1-(Trifluoromethoxy)naphthalene-2-carboxylic acid
- 1-(Chloromethoxy)naphthalene-2-carboxylic acid
Comparison: 1-(Difluoromethoxy)naphthalene-2-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H8F2O3 |
---|---|
Molecular Weight |
238.19 g/mol |
IUPAC Name |
1-(difluoromethoxy)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H8F2O3/c13-12(14)17-10-8-4-2-1-3-7(8)5-6-9(10)11(15)16/h1-6,12H,(H,15,16) |
InChI Key |
OIPAKAOBTBAFOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)F)C(=O)O |
Origin of Product |
United States |
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